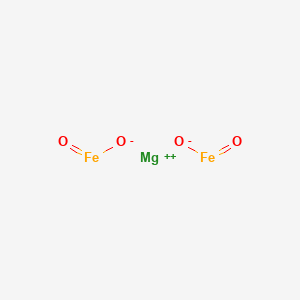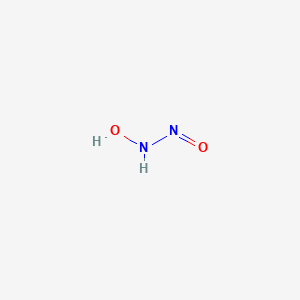
Iron magnesium oxide (Fe2MgO4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron Magnesium Oxide (Fe2MgO4) is a complex oxide that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a spinel-type oxide with a cubic crystal structure and a formula unit of Fe2MgO4. This compound is a member of the spinel family of oxides, which includes a wide range of materials with diverse properties. Fe2MgO4 has been the subject of extensive research in recent years, and several synthesis methods have been developed to produce this complex oxide.
Wirkmechanismus
The mechanism of action of Iron magnesium oxide (Fe2MgO4) is not fully understood, but it is believed to involve the interaction of the oxide with the reactants or pollutants. In catalysis, Iron magnesium oxide (Fe2MgO4) is thought to provide a surface for the reactants to adsorb and react, leading to the formation of the desired products. In energy storage, Iron magnesium oxide (Fe2MgO4) is believed to undergo reversible lithium-ion intercalation and deintercalation, leading to the storage and release of energy. In environmental remediation, Iron magnesium oxide (Fe2MgO4) is thought to adsorb pollutants onto its surface, leading to their removal from the water or air.
Biochemische Und Physiologische Effekte
Iron magnesium oxide (Fe2MgO4) has not been extensively studied for its biochemical and physiological effects, but some studies have suggested that it may have potential as a therapeutic agent. In one study, Iron magnesium oxide (Fe2MgO4) nanoparticles were shown to exhibit anti-inflammatory activity in vitro, suggesting that they may have potential as a treatment for inflammatory diseases. In another study, Iron magnesium oxide (Fe2MgO4) nanoparticles were shown to have low toxicity in vitro, suggesting that they may be safe for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
Iron magnesium oxide (Fe2MgO4) has several advantages for use in lab experiments, including its stability, ease of synthesis, and potential for use in a wide range of applications. However, there are also some limitations to its use, including its high cost, potential toxicity, and limited availability.
Zukünftige Richtungen
There are several future directions for research on Iron magnesium oxide (Fe2MgO4), including the development of new synthesis methods, the investigation of its potential applications in biomedicine, and the exploration of its fundamental properties. One promising area of research is the use of Iron magnesium oxide (Fe2MgO4) in cancer therapy, as some studies have suggested that it may have potential as a therapeutic agent for the treatment of cancer. Another area of research is the investigation of the fundamental properties of Iron magnesium oxide (Fe2MgO4), such as its electronic and magnetic properties, which could lead to new applications in electronics and data storage.
Conclusion:
In conclusion, Iron magnesium oxide (Fe2MgO4) is a complex oxide that has gained significant attention in the scientific community due to its unique properties and potential applications. It has been extensively studied for its potential applications in catalysis, energy storage, and environmental remediation, and has shown promise as a therapeutic agent in biomedicine. While there are still many unanswered questions about the fundamental properties and mechanisms of action of Iron magnesium oxide (Fe2MgO4), its potential for use in a wide range of applications makes it an exciting area of research for scientists and engineers alike.
Synthesemethoden
There are several methods to synthesize Iron magnesium oxide (Fe2MgO4), including solid-state reactions, co-precipitation, sol-gel methods, and hydrothermal synthesis. Solid-state reactions involve the mixing of precursor materials in a high-temperature furnace, resulting in the formation of Iron magnesium oxide (Fe2MgO4). Co-precipitation involves the precipitation of metal ions from a solution, followed by the formation of Iron magnesium oxide (Fe2MgO4) through a series of chemical reactions. Sol-gel methods involve the formation of a gel-like material, which is then dried and calcined to produce Iron magnesium oxide (Fe2MgO4). Hydrothermal synthesis involves the reaction of metal precursors in a high-pressure, high-temperature environment to produce Iron magnesium oxide (Fe2MgO4).
Wissenschaftliche Forschungsanwendungen
Iron magnesium oxide (Fe2MgO4) has been extensively studied for its potential applications in various fields, including catalysis, energy storage, and environmental remediation. In catalysis, Iron magnesium oxide (Fe2MgO4) has been shown to exhibit excellent catalytic activity in several reactions, such as the oxidation of carbon monoxide and the reduction of nitric oxide. In energy storage, Iron magnesium oxide (Fe2MgO4) has been studied as a potential electrode material for lithium-ion batteries due to its high theoretical capacity and excellent cycling stability. In environmental remediation, Iron magnesium oxide (Fe2MgO4) has been investigated for its ability to remove pollutants from water and air.
Eigenschaften
CAS-Nummer |
12068-86-9 |
|---|---|
Produktname |
Iron magnesium oxide (Fe2MgO4) |
Molekularformel |
Fe2MgO4 |
Molekulargewicht |
199.99 g/mol |
IUPAC-Name |
magnesium;oxido(oxo)iron |
InChI |
InChI=1S/2Fe.Mg.4O/q;;+2;;;2*-1 |
InChI-Schlüssel |
WJUZJQANVVSKHX-UHFFFAOYSA-N |
SMILES |
[O-][Fe]=O.[O-][Fe]=O.[Mg+2] |
Kanonische SMILES |
[O-][Fe]=O.[O-][Fe]=O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)


![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)






